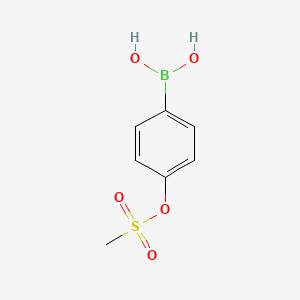

4-(Methylsulfonyloxy)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methylsulfonyloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO5S/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCARLQIMSVDSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OS(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656892 | |

| Record name | {4-[(Methanesulfonyl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-04-0 | |

| Record name | {4-[(Methanesulfonyl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylsulfonyloxy)phenylboronic acid: Properties, Reactivity, and Applications

Foreword: Unveiling a Versatile Reagent in Modern Synthesis

In the landscape of contemporary organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation. The efficacy of this transformation is profoundly dependent on the nature of the organoboron reagent. This guide delves into the core physical, chemical, and practical aspects of a particularly valuable, yet nuanced, building block: 4-(Methylsulfonyloxy)phenylboronic acid . Also known by its synonym, 4-boronophenyl mesylate, this compound offers a unique combination of reactivity and functionality that makes it an indispensable tool for researchers in drug discovery and materials science. Its structure marries the well-established utility of the arylboronic acid moiety with the properties of a methylsulfonyloxy (mesylate) group, opening avenues for sequential and diverse functionalization. This document aims to provide a comprehensive, field-proven understanding of this reagent, moving beyond catalog data to explain the causality behind its application and handling.

Core Molecular and Physicochemical Profile

A thorough understanding of a reagent begins with its fundamental properties. These characteristics dictate storage, handling, and reaction conditions.

Identification and Structural Characteristics

-

IUPAC Name : [4-(Methylsulfonyloxy)phenyl]boronic acid

-

Synonyms : 4-Boronophenyl mesylate, 4-Boronophenyl methanesulphonate[1]

-

CAS Number : 957035-04-0[1]

-

Molecular Formula : C₇H₉BO₅S[1]

-

Molecular Weight : 216.02 g/mol [2]

The molecule's structure features a phenyl ring substituted at the 1-position with a boronic acid group [-B(OH)₂] and at the 4-position with a methylsulfonyloxy group [-OSO₂CH₃]. This arrangement is key to its chemical behavior.

Physicochemical Data Summary

The physical properties of this compound are summarized in the table below. It is crucial to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can affect physical properties like melting point. Data should be interpreted with this in mind.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid or powder | |

| Boiling Point | 433.3 ± 51.0 °C (Predicted) | [2] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 8.27 ± 0.17 (Predicted) | [2] |

| Storage Conditions | Inert atmosphere, Room Temperature or 2-8°C | [2] |

Solubility and Stability Profile

Solubility: While comprehensive quantitative data is scarce, empirical evidence shows that, like many phenylboronic acids, it is soluble in polar organic solvents such as methanol, THF, and dioxane. The solubility of phenylboronic acids is generally high in ethers and ketones, moderate in chlorinated solvents like chloroform, and very low in non-polar hydrocarbon solvents.

Stability: The stability of this reagent is a critical consideration for both storage and reaction success.

-

Dehydration : Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This process can be accelerated by heat or vacuum. It is best practice to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to minimize moisture contact.

-

Oxidative Instability : The C-B bond is susceptible to oxidation. While generally more stable than many organometallics, prolonged exposure to air and oxidants should be avoided.

-

Protodeboronation : Under certain conditions (particularly aqueous basic or acidic media), the C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom. The electron-withdrawing nature of the mesylate group can influence the rate of this undesired side reaction.

Synthesis Pathway: A Plausible Approach

While specific, peer-reviewed syntheses for this compound are not prominently documented in the literature, a logical and robust synthetic route can be proposed based on standard organic transformations. The most direct approach involves the mesylation of a commercially available precursor, 4-Hydroxyphenylboronic acid.

Proposed Synthesis Workflow

The reaction involves the conversion of the phenolic hydroxyl group of 4-Hydroxyphenylboronic acid into a mesylate ester using methanesulfonyl chloride in the presence of a non-nucleophilic base.

Caption: Proposed synthesis of the target compound via mesylation.

Step-by-Step Proposed Protocol

-

Preparation : To a flame-dried, three-necked flask under an inert atmosphere (N₂), add 4-Hydroxyphenylboronic acid (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling : Cool the resulting suspension or solution to 0 °C using an ice bath.

-

Base Addition : Add a non-nucleophilic base, such as triethylamine (TEA) (1.2-1.5 eq), dropwise while maintaining the temperature at 0 °C.

-

Mesylation : Slowly add methanesulfonyl chloride (1.1-1.2 eq) to the reaction mixture. A precipitate (triethylammonium chloride) may form.

-

Reaction Progression : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup : Quench the reaction with the addition of cold water or dilute HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : The crude product can be purified by recrystallization or flash column chromatography to yield the final product.

Core Reactivity and Mechanistic Insights

The utility of this reagent is rooted in the interplay between the boronic acid and the mesylate group.

The Role of the Methylsulfonyloxy Group

The mesylate group (-OSO₂CH₃) is a strong electron-withdrawing group. Its presence on the phenyl ring has two significant consequences:

-

Activation of the Boronic Acid : By withdrawing electron density from the phenyl ring, the mesylate group increases the Lewis acidity of the boron atom. This can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Studies have shown that electron-poor arylboronic acids can exhibit higher reactivity and undergo transmetalation more readily than their electron-rich counterparts.[3]

-

Orthogonal Reactivity : The mesylate group is an excellent leaving group in its own right, particularly for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This dual functionality allows for sequential couplings: first, a reaction utilizing the boronic acid moiety, followed by a second coupling reaction at the mesylate position.

The Suzuki-Miyaura Cross-Coupling Reaction

This is the primary application of this compound. It serves as the organoboron partner, transferring the 4-(methylsulfonyloxy)phenyl group to an organic halide or triflate (R-X) in the presence of a palladium catalyst and a base.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

The unique bifunctional nature of this reagent makes it highly valuable in multi-step syntheses.

-

Drug Development : It is a key intermediate for synthesizing complex molecules with therapeutic potential. For example, it can be used to construct GPR119 agonists, which are researched for the treatment of type 2 diabetes.[4] Its role in creating biaryl structures is central to the development of kinase inhibitors, receptor antagonists, and other targeted therapies.[5]

-

Materials Science : The ability to form biaryl linkages is fundamental to the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and other advanced materials where π-conjugated systems are required.

-

Sequential Cross-Coupling : A synthetic chemist can first perform a Suzuki coupling using the boronic acid, then, in a subsequent step, use the mesylate as a coupling handle for a second, different cross-coupling reaction (e.g., Buchwald-Hartwig amination, or another Suzuki coupling), allowing for the rapid build-up of molecular complexity.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

-

This compound (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 eq)

-

Solvent: Toluene/Water (e.g., 5:1 mixture)

Procedure:

-

Vessel Preparation : To a Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

-

Inerting : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition : Add the degassed toluene/water solvent mixture via syringe.

-

Heating : Place the flask in a preheated oil bath at 80-100 °C.

-

Monitoring : Stir the reaction vigorously at this temperature. Monitor the reaction progress by TLC or LC-MS.

-

Cooling and Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction : Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification : Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Spectroscopic Characterization (Expected)

-

¹H NMR :

-

Aromatic Region : The four protons on the phenyl ring will appear as two distinct doublets (an AA'BB' system) between δ 7.0-8.0 ppm. The protons ortho to the boronic acid group will likely be further downfield due to its anisotropic effect.

-

Methyl Protons : The three protons of the methyl group on the sulfonate ester will appear as a sharp singlet, typically in the range of δ 3.0-3.5 ppm.

-

Boronic Acid Protons : The two -OH protons of the boronic acid are often broad and may exchange with residual water in the solvent. Their chemical shift is highly variable and they may not always be observed.

-

-

¹³C NMR :

-

Aromatic Carbons : Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the boron (ipso-carbon) and the carbon attached to the oxygen of the mesylate group will have distinct chemical shifts.

-

Methyl Carbon : A single signal for the methyl carbon will appear upfield, typically around δ 35-45 ppm.

-

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is paramount.

-

Hazard Statements : The compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures :

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust.[2]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[2]

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is more than just another arylboronic acid. It is a strategically designed bifunctional reagent that offers significant advantages in synthetic efficiency and molecular design. Its electron-withdrawing mesylate group enhances reactivity in its primary application—the Suzuki-Miyaura coupling—while also providing a secondary reactive site for subsequent transformations. For researchers and drug development professionals, mastering the use of this compound means unlocking a powerful tool for the assembly of complex, high-value molecules. Proper understanding of its properties, handling requirements, and reaction protocols, as outlined in this guide, is the key to leveraging its full potential.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 957035-04-0 [amp.chemicalbook.com]

- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

molecular structure and formula of 4-(Methylsulfonyloxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry and drug discovery, the utility of boronic acids as versatile building blocks is unparalleled. Among these, functionalized phenylboronic acids offer a gateway to a vast chemical space, enabling the construction of complex molecular architectures. This guide provides a detailed exploration of 4-(Methylsulfonyloxy)phenylboronic acid, a reagent distinguished by its unique electronic properties and reactivity. As a Senior Application Scientist, my objective is to present not just the fundamental characteristics of this compound, but to delve into the causality behind its synthesis and application, offering insights that are both scientifically rigorous and practically valuable for professionals in the field.

Molecular Structure and Physicochemical Properties

This compound, also known by its synonyms 4-Boronophenyl mesylate or 4-Boronophenyl methanesulphonate, is an organoboron compound that features a boronic acid functional group and a methylsulfonyloxy (mesylate) group attached to a benzene ring in a para configuration.

The molecular structure incorporates a planar phenyl ring, a trigonal planar boronic acid moiety (-B(OH)₂), and a tetrahedral mesylate group (-OSO₂CH₃). The presence of the electron-withdrawing mesylate group significantly influences the electronic properties of the phenyl ring and the reactivity of the boronic acid.

| Property | Value | Source(s) |

| CAS Number | 957035-04-0 | [1][2] |

| Molecular Formula | C₇H₉BO₅S | [1][2] |

| Molecular Weight | 216.0 g/mol | [1] |

Table 1: Key Physicochemical Properties of this compound.

Structural Elucidation and Spectroscopic Data

While specific spectroscopic data for this compound is not widely published in readily accessible databases, its structure can be inferred from the analysis of its constituent functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the mesylate group, and the hydroxyl protons of the boronic acid. The aromatic region would likely display a characteristic AA'BB' pattern for the 1,4-disubstituted benzene ring. The methyl protons would appear as a singlet, and the boronic acid protons would present as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR would reveal signals for the four distinct carbon environments in the phenyl ring, as well as a signal for the methyl carbon of the mesylate group. The carbon atom attached to the boron atom (ipso-carbon) may exhibit a broad signal due to quadrupolar relaxation.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretching of the boronic acid, the B-O stretching, and the symmetric and asymmetric stretching of the S=O bonds in the mesylate group.

A definitive structural confirmation would necessitate a full spectroscopic analysis of a purified sample.

Synthesis of this compound

The synthesis of this compound can be logically approached from commercially available precursors. A plausible and efficient synthetic route involves the mesylation of 4-hydroxyphenylboronic acid. This strategy is predicated on the nucleophilic character of the phenolic hydroxyl group and the electrophilicity of the sulfur atom in methanesulfonyl chloride.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Mesylation

This protocol is a representative procedure based on standard mesylation reactions of phenols.

Materials:

-

4-Hydroxyphenylboronic acid

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyphenylboronic acid in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (approximately 1.2-1.5 equivalents) to the solution with stirring. The base acts as a scavenger for the HCl generated during the reaction, preventing side reactions.

-

Mesylation: Slowly add methanesulfonyl chloride (approximately 1.1 equivalents) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize by-product formation.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography on silica gel.

Rationale for Experimental Choices:

-

The use of an inert atmosphere prevents the degradation of reagents and intermediates.

-

A non-nucleophilic base like triethylamine is chosen to avoid competition with the phenolic hydroxyl group in reacting with methanesulfonyl chloride.

-

Low-temperature addition of the electrophile controls the reaction's exothermicity.

Applications in Organic Synthesis and Drug Development

The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The mesylate group serves as a latent phenol, which can be unmasked in a subsequent step, or as an electron-withdrawing group that modulates the reactivity of the molecule.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals.[3] this compound can be coupled with a variety of aryl or heteroaryl halides or triflates.

Caption: General scheme of a Suzuki-Miyaura coupling using this compound.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., anhydrous potassium carbonate)

-

Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times.

-

Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Significance in Drug Development: The ability to introduce the 4-(methylsulfonyloxy)phenyl moiety allows for the synthesis of complex pharmaceutical intermediates. The mesylate group can act as a bioisostere for other functional groups or can be a site for further chemical modification. For instance, the subsequent hydrolysis of the mesylate to a phenol opens up possibilities for etherification or other derivatizations, providing access to a diverse library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.

Conclusion and Future Outlook

This compound is a valuable, albeit specialized, building block for organic synthesis. Its unique combination of a reactive boronic acid and a modifiable mesylate group makes it a strategic tool for the construction of complex molecules, particularly in the context of medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors. As the demand for novel chemical entities continues to grow, the importance of well-characterized and versatile reagents like this compound will undoubtedly increase, paving the way for future innovations in science and medicine.

References

The Stability and Storage of 4-(Methylsulfonyloxy)phenylboronic Acid: A Guide for Researchers

An In-depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

4-(Methylsulfonyloxy)phenylboronic acid is a pivotal reagent in modern organic synthesis, particularly valued for its role in constructing complex molecular architectures via cross-coupling reactions.[1] However, the inherent chemical liabilities of the boronic acid functional group necessitate a rigorous understanding of its stability profile to ensure experimental reproducibility and the integrity of starting materials. This guide provides an in-depth analysis of the degradation pathways affecting this compound and establishes field-proven protocols for its optimal storage and handling. We will explore the causal mechanisms behind its instability and present a detailed experimental workflow for validating its purity over time, empowering researchers to maintain reagent quality and achieve reliable synthetic outcomes.

Core Physicochemical and Safety Profile

This compound, also known as 4-boronophenyl mesylate, is a white to light-yellow crystalline solid.[1] Its utility in Suzuki-Miyaura coupling and other palladium-catalyzed reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] A foundational understanding of its properties is the first step toward proper handling.

| Property | Data | Source(s) |

| CAS Number | 149104-88-1 | [2] |

| Molecular Formula | C₇H₉BO₅S | [3] |

| Molecular Weight | 216.0 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 275-293 °C (range observed across sources, may vary with purity) | [1][2][4] |

| Solubility | Soluble in methanol | [2] |

| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [5] |

The Chemical Basis of Instability: Key Degradation Pathways

The stability of any arylboronic acid is governed by the inherent reactivity of the C–B bond and the B(OH)₂ moiety. For this compound, three primary degradation pathways must be managed.

2.1. Dehydration to Boroxine Anhydrides

This is one of the most common and reversible processes affecting solid-state boronic acids. Thermal conditions or the presence of a dehydrating environment can drive the intermolecular condensation of three boronic acid molecules, eliminating three molecules of water to form a cyclic trimeric anhydride known as a boroxine.[6][7]

Causality: The driving force is the formation of thermodynamically stable B-O-B bonds. While this process is reversible upon exposure to water, it significantly alters the molecular weight and stoichiometry of the reagent. Using a "boronic acid" that is partially or fully converted to its boroxine without accounting for the mass change can lead to incorrect reagent molarity, impacting reaction yields and reproducibility.[8]

2.2. Hydrolytic Degradation (Protodeboronation)

Protodeboronation is an irreversible degradation pathway characterized by the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[9] This reaction converts the arylboronic acid into its corresponding arene—in this case, phenyl methanesulfonate—and boric acid.

Causality: This reaction is mediated by water and its rate is highly dependent on pH.[9] The mechanism involves the protonation of the aryl ring, which facilitates the cleavage of the C–B bond. The presence of moisture in the storage container or the use of protic solvents without proper drying can accelerate this destructive process, leading to a significant loss of active reagent.

2.3. Oxidative Degradation (Oxidative Deboronation)

Perhaps the most insidious degradation pathway, oxidative deboronation, involves the reaction of the boronic acid with an oxidizing agent, including atmospheric oxygen or peroxides.[10] This process cleaves the C–B bond and installs a hydroxyl group, converting the arylboronic acid into the corresponding phenol.

Causality: The empty p-orbital on the boron atom is susceptible to nucleophilic attack by oxygen-containing species.[10] The subsequent rearrangement leads to the formation of a borate ester, which is rapidly hydrolyzed to yield the phenol and boric acid.[10][11] This pathway is particularly relevant for long-term storage, as even trace amounts of oxygen in a poorly sealed container can lead to cumulative degradation over time.

Best Practices for Storage and Handling

Based on the degradation chemistry, a multi-faceted approach to storage is required to preserve the integrity of this compound. The core principle is the rigorous exclusion of water, oxygen, and light.

3.1. Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Long-Term (> 6 months): 2–8 °C (Refrigerated). Short-Term (< 6 months): Room Temperature (15–25 °C) is acceptable if other conditions are met.[1][2][12] | Lower temperatures slow the rate of all chemical degradation pathways, including dehydration and oxidation. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[13][14] | An inert atmosphere displaces both moisture and oxygen, directly inhibiting the primary irreversible degradation pathways of protodeboronation and oxidative deboronation. |

| Container | Use an amber glass vial or other opaque container with a tightly sealing, Teflon-lined cap. The container should be flushed with inert gas before sealing.[13] | A tight seal is critical for maintaining the inert atmosphere and preventing moisture ingress.[12][13] Amber or opaque containers protect the compound from light, which can potentially catalyze oxidative degradation.[2] |

| Environment | Store in a dry, dark, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][13] | This provides a secondary layer of protection against environmental factors and prevents accidental contact with reactive chemicals. |

3.2. Safe Handling Protocol

Adherence to a strict handling protocol is as crucial as proper storage.

-

Inert Environment Transfer: Whenever possible, handle and aliquot the solid compound inside a glovebox or glove bag with a dry, inert atmosphere.

-

Minimize Exposure: If a glovebox is unavailable, minimize the time the container is open to the ambient atmosphere. Have all necessary tools and secondary containers ready before opening the primary vial.

-

Use Dry Equipment: Ensure all spatulas, weigh boats, and glassware are scrupulously dried before use.

-

Inert Gas Blanket: After dispensing the desired amount, flush the headspace of the primary container with argon or nitrogen before tightly resealing.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.[5] Handle the solid in a chemical fume hood to avoid inhalation of fine particles.[5][15]

Experimental Workflow for Stability Assessment

To ensure the quality of the reagent, particularly for sensitive applications, a stability study should be performed. This protocol provides a self-validating system to quantify degradation under stressed conditions.

Objective: To determine the stability of this compound by subjecting it to accelerated degradation conditions and quantifying the remaining parent compound via High-Performance Liquid Chromatography (HPLC).

4.1. Experimental Design

The following diagram illustrates the workflow for a comprehensive stability assessment.

Caption: Workflow for assessing the stability of this compound.

4.2. Recommended HPLC Method

The analysis of boronic acids by reverse-phase HPLC is notoriously challenging due to the potential for on-column hydrolysis, which can artificially deflate the assay value of the parent compound.[16][17] The key to an accurate method is to use a stationary phase with minimal free silanol groups and a mobile phase that does not promote hydrolysis.[17]

| Parameter | Recommended Condition |

| Column | Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm (or equivalent column with low silanol activity).[17] |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 5% B and re-equilibrate for 5 minutes. (Gradient should be optimized for specific degradants). |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV at 254 nm |

| Injection Vol. | 5 µL |

| Sample Diluent | Acetonitrile |

Crucial Insight: The deliberate omission of acid modifiers (e.g., formic acid, TFA) is critical. While often used to improve peak shape, acids can catalyze the hydrolysis of the boronic acid on the column, compromising the integrity of the analysis.[17]

4.3. Data Interpretation

The stability of the compound is determined by comparing the peak area of the parent compound at each time point under each stress condition to the T=0 control. A decrease in the parent peak area, coupled with the appearance of new peaks, indicates degradation. The primary expected degradants would be phenyl methanesulfonate (from protodeboronation) and 4-hydroxy-phenyl methanesulfonate (from oxidative deboronation).

Conclusion and Key Takeaways

The chemical integrity of this compound is paramount for its successful application in synthesis. While a stable solid under ideal conditions, its long-term viability is threatened by three key factors: moisture, oxygen, and heat.

-

Primary Actionable Directive: The single most effective strategy for preserving this reagent is to store it under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed, opaque container, preferably under refrigerated conditions for long-term storage.

-

Analytical Vigilance: Researchers must be aware of the potential for on-column degradation during HPLC analysis and employ methods specifically designed to mitigate this artifact.

-

Proactive Validation: For critical applications, especially in drug development and process chemistry, implementing a stability testing protocol is not merely recommended; it is essential for ensuring the quality and reliability of experimental outcomes.

By understanding the causality behind its degradation and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the long-term stability and efficacy of this valuable synthetic building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. laballey.com [laballey.com]

- 13. echemi.com [echemi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. aksci.com [aksci.com]

- 16. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of Sulfonyloxy-Substituted Boronic Acids for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Bifunctional Reagents

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, efficiency and molecular complexity are paramount. Building blocks that possess multiple, orthogonally reactive functional groups are invaluable assets, enabling streamlined and divergent synthetic pathways. Among these, molecules bearing both a boronic acid (or its ester equivalent) and a sulfonyloxy group (such as a tosylate or mesylate) represent a powerful class of reagents.

This guide provides an in-depth exploration of the synthesis, stability, and dual reactivity of sulfonyloxy-substituted boronic acids. We will delve into the chemoselective transformations that allow chemists to leverage either the carbon-boron (C-B) bond for cross-coupling reactions or the carbon-sulfonyloxy (C-O-S) bond for nucleophilic substitution, providing a roadmap for their strategic application in complex molecule synthesis.

I. Synthesis and Stability Considerations

The successful application of these bifunctional reagents begins with their robust synthesis and an understanding of their stability. The most common strategy involves the preparation of a stable boronate ester from a commercially available precursor, followed by functionalization of a hydroxyl group.

A. Protecting the Boronic Acid Moiety

Free boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides and can be prone to protodeboronation under certain conditions, especially with electron-rich or heteroaromatic systems.[1][2] Therefore, protection as a boronate ester is a critical first step. The pinacol ester is the most common choice due to its high stability, ease of handling, and compatibility with a wide range of reaction conditions.[3]

// Nodes A [label="4-Hydroxyphenylboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="4-Hydroxyphenylboronic\nAcid Pinacol Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="4-(Tosyloxy)phenylboronic\nAcid Pinacol Ester", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for routing p1 [shape=point, width=0.01, height=0.01];

// Edges A -> B [label=" Pinacol,\n Toluene, Dean-Stark ", color="#34A853"]; B -> C [label=" TsCl, Pyridine,\n DCM ", color="#4285F4"]; } enddot Figure 1: General workflow for the synthesis of a tosylated arylboronic acid pinacol ester.

B. Installation of the Sulfonyloxy Group

With the boronic acid moiety protected, the sulfonyloxy group can be installed. Sulfonate esters like tosylates (OTs) and mesylates (OMs) are excellent leaving groups because their negative charge is stabilized through resonance and induction.[4][5] They are typically prepared by reacting a phenol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a non-nucleophilic base such as pyridine or triethylamine.[4] This reaction proceeds with retention of configuration as the C-O bond of the phenol is not broken.

Experimental Protocol 1: Synthesis of 4-(Tosyloxy)phenylboronic Acid Pinacol Ester

This protocol details the two-step synthesis from commercially available 4-hydroxyphenylboronic acid.

Step 1: Esterification to 4-Hydroxyphenylboronic Acid Pinacol Ester

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-hydroxyphenylboronic acid (10.0 g, 72.5 mmol), pinacol (8.57 g, 72.5 mmol), and toluene (150 mL).[6]

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Continue refluxing for 2-4 hours until no more water is collected and the reaction mixture is clear.

-

Allow the solution to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can often be used without further purification. If needed, recrystallize from hexanes/ethyl acetate.

Step 2: Tosylation of the Phenol

-

Dissolve the crude 4-hydroxyphenylboronic acid pinacol ester (from Step 1) in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (8.8 mL, 109 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (15.2 g, 79.8 mmol).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM (100 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 4-(tosyloxy)phenylboronic acid pinacol ester as a white solid.

II. The Principle of Orthogonal Reactivity

The synthetic power of sulfonyloxy-substituted boronate esters lies in the ability to address each functional group independently by carefully selecting reaction conditions. This "orthogonal reactivity" allows for sequential, chemoselective transformations.[7]

-

Pathway A (C-B Reactivity): The boronate ester can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The C-OTs bond is generally stable under the mild, basic conditions required for this transformation.

-

Pathway B (C-O Reactivity): The tosylate group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) or other palladium-catalyzed couplings like Buchwald-Hartwig amination. For this, the boronate ester serves as a stable spectator group.

// Node Definitions Start [label="4-(Tosyloxy)phenylboronic\nAcid Pinacol Ester", fillcolor="#F1F3F4", fontcolor="#202124"];

// Pathway A ReagentA [label="R'-X, Pd Catalyst,\nBase (e.g., K₂CO₃)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ProductA [label="R'-Aryl-OTs\n(Suzuki Product)", fillcolor="#E8F0FE", fontcolor="#1967D2"];

// Pathway B ReagentB [label="Nu-H (e.g., R₂NH),\nPd Catalyst, Base", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ProductB [label="Nu-Aryl-B(pin)\n(Substitution Product)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"];

// Edges Start -> ProductA [label="Pathway A:\nSuzuki Coupling", color="#4285F4", fontcolor="#4285F4"]; ReagentA -> ProductA [style=dashed, arrowhead=none, color="#4285F4"];

Start -> ProductB [label="Pathway B:\nNucleophilic Substitution", color="#34A853", fontcolor="#34A853"]; ReagentB -> ProductB [style=dashed, arrowhead=none, color="#34A853"]; } enddot Figure 2: Orthogonal reaction pathways for sulfonyloxy-substituted boronate esters.

III. Reactivity at the Carbon-Boron Bond: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[8][9] When using a substrate like 4-(tosyloxy)phenylboronic acid pinacol ester, the goal is to achieve selective coupling at the C-B bond while preserving the tosylate for subsequent transformations.

A. Mechanism and Chemoselectivity

The catalytic cycle involves three key steps: oxidative addition of an aryl halide to Pd(0), transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][10]

Chemoselectivity is achieved because the oxidative addition of a C(aryl)-OTs bond to Pd(0) is significantly less favorable and requires harsher conditions (e.g., highly electron-donating ligands, stronger bases, higher temperatures) than the oxidative addition of more reactive C(aryl)-Br or C(aryl)-I bonds. By choosing a mild catalyst system and an appropriate aryl halide coupling partner, the Suzuki reaction can proceed efficiently without disturbing the tosylate.

B. Optimized Conditions and Data

The choice of base, solvent, and palladium ligand is crucial for success. Weaker bases like K₂CO₃, K₃PO₄, or CsF are often preferred to minimize potential side reactions, including hydrolysis of the boronate ester or reaction at the tosylate.

| Component | Recommended Choices | Rationale & Causality |

| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(0) precursors. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Electron-rich, bulky phosphine ligands facilitate oxidative addition and reductive elimination. |

| Base | K₂CO₃, K₃PO₄, CsF | Mild bases activate the boronic acid for transmetalation without promoting side reactions.[9] |

| Solvent | Toluene, Dioxane, THF (often with H₂O) | Aprotic solvents are generally used, with a small amount of water often accelerating transmetalation. |

| Temperature | 80-110 °C | Sufficient to drive the catalytic cycle without initiating C-OTs bond cleavage. |

Table 1: Recommended Conditions for Selective Suzuki-Miyaura Coupling

Experimental Protocol 2: Selective Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-(tosyloxy)phenylboronic acid pinacol ester with 4-bromoanisole.

-

To an oven-dried Schlenk tube, add 4-(tosyloxy)phenylboronic acid pinacol ester (374 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol %), and SPhos (32.8 mg, 0.08 mmol, 8 mol %).

-

Add potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

-

Add degassed solvents: toluene (4 mL) and water (1 mL).

-

Seal the tube and heat the reaction mixture to 90 °C in an oil bath with vigorous stirring for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the biaryl product, still containing the intact tosylate group.

IV. Reactivity at the Sulfonyloxy Group: Nucleophilic Substitution

Once the C-B bond has been utilized, or if the synthetic strategy requires it first, the sulfonyloxy group can be targeted. As a potent leaving group, it enables access to a wide variety of functionalities, including amines, ethers, and thioethers, through either SₙAr or transition-metal-catalyzed processes.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds. Aryl tosylates are viable electrophiles for this transformation, reacting with primary or secondary amines to form arylamines. During this reaction, the pinacol boronate ester is a stable, non-participating group.

B. Optimized Conditions and Data

This transformation typically requires a different set of conditions than the Suzuki coupling, often involving a stronger base and specific ligands tailored for C-N bond formation.

| Component | Recommended Choices | Rationale & Causality |

| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Standard precursors for generating the active Pd(0) catalyst. |

| Ligand | BINAP, Xantphos, MOP-type ligands | Ligands that are effective for C-N reductive elimination are required. |

| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | A stronger base is often needed to deprotonate the amine nucleophile and facilitate the catalytic cycle. |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are essential for this reaction. |

| Temperature | 90-120 °C | Higher temperatures are often necessary to promote the oxidative addition of the less reactive C-OTs bond. |

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Aryl Tosylates

Experimental Protocol 3: Buchwald-Hartwig Amination

This protocol describes the amination of a biaryl tosylate (prepared in Protocol 2) with morpholine.

-

To an oven-dried Schlenk tube, add the aryl tosylate (e.g., 4'-methoxy-[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol %), and BINAP (46.7 mg, 0.075 mmol, 7.5 mol %).

-

Add cesium carbonate (Cs₂CO₃, 489 mg, 1.5 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

-

Add anhydrous, degassed toluene (5 mL).

-

Add morpholine (105 µL, 1.2 mmol).

-

Seal the tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine product.

V. Conclusion and Future Outlook

Sulfonyloxy-substituted boronic acids and their esters are exemplary bifunctional building blocks that embody the principles of modern, efficient organic synthesis. By understanding the distinct reactivity profiles of the boronate ester and the sulfonyloxy group, researchers can devise elegant and powerful synthetic strategies. The ability to perform a Suzuki-Miyaura coupling followed by a nucleophilic substitution (or vice versa) in a sequential manner opens up vast chemical space for the rapid generation of molecular diversity. This orthogonal approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies and in materials science for the construction of complex functional molecules. As catalyst systems become even more refined and selective, the strategic potential of these dual-handle reagents will only continue to grow.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyphenylboronic acid | C6H7BO3 | CID 2734360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxyphenylboronic acid [oakwoodchemical.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Methylsulfonyl)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-(Methylsulfonyl)phenylboronic acid. This application note is designed for researchers, medicinal chemists, and process development scientists. The content herein elucidates the mechanistic underpinnings of the reaction, offers a robust, step-by-step laboratory procedure, and discusses the significance of the resulting biaryl methyl sulfone scaffold in modern drug discovery and materials science. Particular emphasis is placed on the rationale behind the selection of catalysts, reagents, and reaction conditions to ensure reproducible and high-yielding syntheses.

Introduction: The Strategic Importance of the Biaryl Methyl Sulfone Moiety

The Suzuki-Miyaura coupling stands as one of the most powerful and versatile transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its role in the synthesis of complex organic molecules.[2][3]

Within the expansive library of available reagents, 4-(Methylsulfonyl)phenylboronic acid has emerged as a particularly valuable building block. The methylsulfonyl group (–SO₂CH₃) is a key pharmacophore in medicinal chemistry.[4] Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability, aqueous solubility, and target binding affinity.[4][5] Consequently, the biaryl methyl sulfone motif is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors for oncology and antagonists for G-protein coupled receptors.[5][6]

This guide provides a detailed protocol for the efficient synthesis of biaryl methyl sulfones via the Suzuki-Miyaura coupling, leveraging the unique electronic properties of 4-(Methylsulfonyl)phenylboronic acid to achieve high conversion and yield.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

-

Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ from a Palladium(II) precatalyst, undergoes oxidative addition to an aryl halide (Ar¹-X). This step forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.[1]

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), transfers its organic moiety to the palladium center. This step displaces the halide and forms a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.

Below is a visualization of the catalytic cycle for the coupling of an aryl bromide with 4-(Methylsulfonyl)phenylboronic acid.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for a representative Suzuki-Miyaura coupling between 4-(Methylsulfonyl)phenylboronic acid and a model aryl bromide (e.g., 4-bromoanisole).

Reagents and Equipment

-

Reagents:

-

4-Bromoanisole (Electrophile)

-

4-(Methylsulfonyl)phenylboronic acid (Nucleophile) [Note: This reagent may contain varying amounts of its anhydride, boroxine. This is generally not detrimental to the reaction.][9]

-

Palladium(II) acetate (Pd(OAc)₂) (Precatalyst)

-

Tricyclohexylphosphine (PCy₃) or similar electron-rich, bulky phosphine ligand

-

Potassium phosphate tribasic (K₃PO₄) (Base)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Ethyl acetate (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

-

-

Equipment:

-

Round-bottom flask or reaction vial suitable for heating under an inert atmosphere

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert gas (Nitrogen or Argon) manifold

-

Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Reaction Parameters Summary

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | 1.0 equivalent | Limiting reagent. |

| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl halide and accounts for any potential homocoupling or decomposition. |

| Pd Precatalyst | 1-3 mol% (e.g., Pd(OAc)₂) | Sufficient to ensure a reasonable reaction rate. Higher loadings may be needed for less reactive substrates (e.g., aryl chlorides). |

| Ligand | 2-6 mol% (e.g., PCy₃) | Electron-rich, bulky phosphines promote the oxidative addition and reductive elimination steps. A 2:1 ligand-to-Pd ratio is typical. |

| Base | 2-3 equivalents (e.g., K₃PO₄) | A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation. |

| Solvent | Dioxane/Water (e.g., 4:1 v/v) | A polar aprotic solvent system solubilizes both organic and inorganic reagents, facilitating the reaction. |

| Temperature | 80 - 110 °C | Provides sufficient thermal energy to drive the catalytic cycle at a practical rate. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligand. |

Step-by-Step Procedure

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromoanisole (1.0 mmol, 1.0 eq.), 4-(methylsulfonyl)phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.5 mmol, 2.5 eq.).

-

In a separate vial, weigh the palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%). Add these to the reaction flask.

-

Safety Note: Palladium salts and phosphine ligands should be handled in a well-ventilated fume hood. Phosphines are air-sensitive and should be handled under an inert atmosphere if possible.

-

-

Solvent Addition and Degassing:

-

Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

-

Seal the flask with a septum and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the catalyst. An effective method is to bubble the inert gas through the solvent mixture via a long needle while venting through a second needle.

-

-

Reaction Execution and Monitoring:

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the mixture vigorously for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (4-bromoanisole).

-

-

Workup:

-

Once the reaction is complete, cool the flask to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl sulfone product.

-

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficiently strong or soluble base; Low temperature. | Ensure proper degassing. Use a different ligand (e.g., SPhos, XPhos). Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃). Increase the reaction temperature in 10 °C increments. |

| Formation of Side Products | Homocoupling of boronic acid; Protodeboronation (loss of the boronic acid group). | Use a more accurate stoichiometry (e.g., 1.1 eq. of boronic acid). Use a milder base or lower the reaction temperature. Ensure the reaction is not run for an unnecessarily long time after completion. |

| Poor Reproducibility | Variable quality of boronic acid; Inconsistent degassing; Moisture. | Use high-purity reagents. Standardize the degassing procedure. Use anhydrous solvents.[10] |

Applications in Drug Discovery and Materials Science

The biaryl sulfone core synthesized using 4-(methylsulfonyl)phenylboronic acid is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors.[5][11]

-

Kinase Inhibitors: The sulfone group can form critical hydrogen bonds within the ATP-binding pocket of various kinases. For example, derivatives have been explored as dual inhibitors of Janus kinase 2 (JAK2) and Focal Adhesion Kinase (FAK), which are implicated in myeloproliferative neoplasms and cancer metastasis.[5] The synthesis of such complex molecules often relies on a key Suzuki-Miyaura coupling step to install the methylsulfonylphenyl moiety.[12][13][14]

-

Histamine H3 Receptor Antagonists: Biaryl sulfones have been identified as potent antagonists of the histamine H3 receptor, a target for treating cognitive disorders. The sulfone group is crucial for achieving high binding affinity and favorable pharmacokinetic profiles.[6]

-

Anti-inflammatory Agents: The biaryl scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a methylsulfonyl group can modulate the cyclooxygenase (COX) inhibitory activity and improve the safety profile of these agents.[3]

-

Organic Electronics: The strong electron-withdrawing nature of the methylsulfonyl group makes these biaryl structures interesting candidates for use in organic light-emitting diodes (OLEDs) and other electronic materials, where tuning the electronic properties of conjugated systems is essential.

Conclusion

The Suzuki-Miyaura coupling with 4-(Methylsulfonyl)phenylboronic acid is a highly reliable and efficient method for the synthesis of biaryl methyl sulfones. This protocol provides a robust starting point for researchers in medicinal chemistry and materials science. The strategic incorporation of the methylsulfonyl group offers a powerful tool for modulating the biological and physical properties of organic molecules, underscoring the importance of this versatile building block in modern chemical synthesis. Careful selection of the catalyst system and reaction conditions, as outlined in this guide, is paramount to achieving high yields and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]

- 6. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 4-(Methylsulfonyl)phenylboronic Acid | 149104-88-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. 4-(Methanesulfonyl)phenylboronic acid pinacol ester CAS#: 603143-27-7 [amp.chemicalbook.com]

- 11. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

The Synthetic Utility of 4-(Methylsulfonyloxy)phenylboronic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: A Versatile Bifunctional Reagent

In the landscape of modern pharmaceutical synthesis, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological activity, metabolic stability, and pharmacokinetic profiles. Arylboronic acids are cornerstone reagents in this endeavor, primarily through their participation in robust carbon-carbon and carbon-heteroatom bond-forming reactions. Among these, 4-(Methylsulfonyloxy)phenylboronic acid (also known as 4-boronophenyl mesylate) emerges as a particularly intriguing building block. Its structure is unique in that it combines the versatile reactivity of a boronic acid with a methylsulfonyloxy (mesyloxy) group, a well-established leaving group. This bifunctional nature unlocks novel synthetic pathways, allowing for its use not only in traditional cross-coupling reactions but also as a masked phenol surrogate, providing a strategic advantage in multi-step syntheses.

This guide provides an in-depth exploration of the applications of this compound in pharmaceutical-relevant transformations, focusing on detailed protocols for Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The methodologies presented herein are designed to be robust and adaptable, serving as a foundational resource for researchers in drug discovery and process development.

Core Application I: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and broad functional group tolerance.[1][2] In this context, this compound serves as an excellent coupling partner to introduce a functionalized phenyl ring, which is a common scaffold in many therapeutic agents. The methylsulfonyl group can be retained in the final product to modulate its physicochemical properties or to serve as a handle for further functionalization.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three primary steps: oxidative addition of a palladium(0) species to an aryl halide, transmetalation of the organoboron species to the palladium(II) center, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[3] The presence of a base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.

Representative Protocol: Synthesis of 4'-Methylsulfonyl-biphenyl-4-carbonitrile

This protocol details a representative Suzuki-Miyaura coupling between this compound and 4-bromobenzonitrile.

Reaction Scheme:

Materials & Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Equivalents |

| This compound | 957035-04-0 | 216.02 | 1.2 equiv |

| 4-Bromobenzonitrile | 623-00-7 | 182.02 | 1.0 equiv |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 equiv (3 mol%) |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 equiv |

| 1,4-Dioxane | 123-91-1 | 88.11 | - |

| Water (degassed) | 7732-18-5 | 18.02 | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 mmol, 182 mg), this compound (1.2 mmol, 259 mg), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

-

Solvent Addition: Add 1,4-dioxane (10 mL) and a 2 M aqueous solution of sodium carbonate (1 mL, 2.0 mmol).

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4'-methylsulfonyl-biphenyl-4-carbonitrile.

Experimental Workflow Diagram:

Core Application II: Chan-Lam C-O Cross-Coupling for Diaryl Ether Synthesis

The synthesis of diaryl ethers is of great importance in medicinal chemistry, as this moiety is present in a variety of biologically active compounds.[4][5] The Chan-Lam C-O coupling reaction provides a powerful method for the formation of aryl-O bonds, typically by coupling a phenol with an arylboronic acid in the presence of a copper catalyst.[4] A key advantage of using this compound in this context is its ability to act as a phenol surrogate . The mesyloxy group can be displaced by a nucleophilic phenol under modified Chan-Lam or Buchwald-Hartwig type conditions, or the Suzuki-Miyaura reaction can be performed first, followed by a subsequent nucleophilic aromatic substitution (SNAr) of the mesyloxy group. This dual reactivity allows for the strategic construction of complex diaryl ether structures.

Mechanistic Rationale as a Phenol Surrogate

In a copper-catalyzed C-O coupling, the reaction is believed to proceed through the formation of a copper(II)-phenoxide intermediate.[6] When using this compound with a phenol, the reaction couples the boronic acid's aryl ring to the phenol's oxygen. The mesyloxy group remains on the newly formed biaryl ether, available for subsequent chemistry. This approach is powerful for building complex poly-aromatic ether systems.

Representative Protocol: Synthesis of 4-Phenoxy-1,1'-biphenyl

This protocol outlines a two-step sequence where a Suzuki-Miyaura coupling is followed by a copper-catalyzed C-O coupling to demonstrate the utility of this compound as a phenol precursor.

Step 1: Suzuki-Miyaura Coupling (as described previously to form 4-(Methylsulfonyloxy)-1,1'-biphenyl)

Step 2: Chan-Lam C-O Coupling

Reaction Scheme:

Materials & Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Equivalents |

| 4-(Methylsulfonyloxy)-1,1'-biphenyl | (Intermediate) | 248.29 | 1.0 equiv |

| Phenol | 108-95-2 | 94.11 | 1.5 equiv |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.1 equiv (10 mol%) |

| Picolinic Acid | 98-98-6 | 123.11 | 0.2 equiv (20 mol%) |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 equiv |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | - |

Step-by-Step Procedure:

-

Reaction Setup: In an oven-dried screw-cap tube, combine 4-(Methylsulfonyloxy)-1,1'-biphenyl (1.0 mmol, 248 mg), phenol (1.5 mmol, 141 mg), copper(I) iodide (0.1 mmol, 19 mg), picolinic acid (0.2 mmol, 25 mg), and potassium phosphate (2.0 mmol, 425 mg).

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Solvent Addition: Under a positive pressure of argon, add anhydrous DMSO (2 mL) via syringe.

-

Heating: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 24 hours.

-

Reaction Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL).

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography (eluent: hexane/ethyl acetate) to afford the target diaryl ether.

Synthetic Pathway Diagram:

Conclusion

This compound is a potent and versatile reagent for pharmaceutical synthesis. Its capacity to participate in foundational Suzuki-Miyaura cross-coupling reactions allows for the direct incorporation of a functionalized phenyl ring into target molecules. More strategically, the presence of the mesyloxy group, a competent leaving group, positions this reagent as a valuable phenol surrogate, enabling the construction of complex diaryl ethers through sequential coupling strategies. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique reactivity of this building block, thereby accelerating the discovery and development of new therapeutic agents.

References

- 1. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 4. scispace.com [scispace.com]

- 5. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 4-(Methylsulfonyloxy)phenylboronic Acid

Introduction: Strategic Synthesis of Biaryl Phenols

The construction of carbon-carbon bonds between aromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of drug discovery and materials science.[1][2][3][4] Biaryl structures are privileged motifs found in numerous pharmaceuticals, agrochemicals, and functional materials.[4][5] Among the myriad of methods developed for their synthesis, the Suzuki-Miyaura cross-coupling reaction stands out for its operational simplicity, mild reaction conditions, and exceptional tolerance of functional groups.[1][6][7][8]

This guide focuses on a specialized, yet highly valuable, building block in the Suzuki-Miyaura reaction: 4-(Methylsulfonyloxy)phenylboronic acid , also known as 4-boronophenyl mesylate.[9] This reagent is not merely another arylboronic acid; it serves as a stable and effective surrogate for 4-hydroxyphenylboronic acid. The methylsulfonyloxy (mesylate) group acts as a robust protecting group for the phenol, which can be readily cleaved post-coupling. This two-step sequence provides strategic access to biaryl phenols, a common substructure in biologically active molecules, while avoiding potential complications associated with the free hydroxyl group during the palladium-catalyzed coupling step.

The presence of the strong electron-withdrawing sulfonyl group, however, modulates the reactivity of the boronic acid, presenting unique challenges and opportunities for optimization that will be addressed herein.[10]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][7][11][12][13] Understanding this mechanism is critical for rational optimization and troubleshooting.

The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-pseudohalide, e.g., triflate) bond of the electrophilic coupling partner (Ar¹-X). This step oxidizes the catalyst to a Pd(II) species and is often the rate-determining step of the cycle.[6][11] The choice of ligand is crucial here; electron-rich ligands can facilitate this step, especially for less reactive electrophiles like aryl chlorides.[6][12]

-

Transmetalation: This is the key bond-forming step where the aryl group from the organoboron species (Ar²) is transferred to the Pd(II) center, displacing the halide or other leaving group.[6][11] This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex [Ar²B(OH)₃]⁻, which then engages in ligand exchange with the Pd(II) complex.[8][14] The exact mechanism can vary, but the necessity of the base is universal for the reaction to proceed.[7][11]

-